molecular formula C17H19N5O2 B12253931 N-(3-tert-butyl-1,2-oxazol-5-yl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B12253931
M. Wt: 325.4 g/mol
InChI Key: KTJZBCZFNSMSJO-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

InChI

InChI=1S/C17H19N5O2/c1-17(2,3)13-8-15(24-21-13)19-16(23)11-6-7-14-18-12(10-4-5-10)9-22(14)20-11/h6-10H,4-5H2,1-3H3,(H,19,23)

InChI Key

KTJZBCZFNSMSJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include tert-butylamine, cyclopropylamine, and various coupling agents .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives, imidazo[1,2-b]pyridazine derivatives, and compounds with cyclopropyl groups. Examples include:

    Aleglitazar: An antidiabetic oxazole derivative.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor

Uniqueness

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties. Its unique structure allows for diverse applications and interactions with various molecular targets .

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